molecular formula C25H35N3O3S B12616636 (3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

Cat. No.: B12616636
M. Wt: 457.6 g/mol
InChI Key: OIBQJFCGNLXXBZ-ZPVKFHTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its unique structure, which includes a thiazoloisoindole core, makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves multiple steps, including the formation of the thiazoloisoindole ring and the attachment of the cyclohexylamino and oxopentan groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    (3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide: can be compared to other thiazoloisoindole derivatives, which may have similar structures but different functional groups.

  • Other compounds with cyclohexylamino or oxopentan groups can also be considered for comparison.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the thiazoloisoindole core

Biological Activity

The compound (3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic molecule with potential biological activity. Its intricate structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H30N2O4S\text{C}_{20}\text{H}_{30}\text{N}_{2}\text{O}_{4}\text{S}

Key Features

  • Cyclohexylamine moiety : Suggests potential interactions with neurotransmitter systems.
  • Thiazoloisoindole backbone : Indicates possible activity against various enzymes and receptors.

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that compounds with similar structures often exhibit:

  • Protease inhibition : The compound may act as a competitive inhibitor for serine proteases, which are crucial in various biological processes including viral replication and protein maturation.
  • Antiviral properties : Given the structural similarities to known antiviral agents, this compound could potentially inhibit viral proteases such as those found in coronaviruses and hepatitis viruses.

In Vitro Studies

In vitro studies are essential for understanding the biological activity of new compounds. For instance, a study on similar thiazoloisoindole derivatives showed significant inhibition of chymotrypsin-like protease activity, suggesting that our compound may exhibit similar properties .

Case Studies

  • Antiviral Activity : A study explored the efficacy of thiazoloisoindole derivatives against SARS-CoV-2 by targeting its 3CL protease. The results indicated that modifications to the side chains significantly enhanced inhibitory activity .
  • Enzyme Inhibition : Another investigation focused on the inhibition of hepatitis C virus (HCV) NS3/4A protease by structurally related compounds. The findings demonstrated that specific substitutions could lead to high potency against viral replication .

Table: Summary of Biological Activities

Activity TypeMechanismReference
Protease InhibitionCompetitive inhibition of serine proteases
Antiviral ActivityInhibition of viral replication
Enzyme InhibitionTargeting HCV NS3/4A protease

Pharmacological Applications

Given its biological activity, the compound has potential applications in:

  • Antiviral therapies : Targeting viral proteases may provide a pathway for developing new antiviral drugs.
  • Cancer treatment : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through enzyme modulation.

Future Research Directions

Further research is needed to:

  • Conduct comprehensive in vivo studies to confirm efficacy and safety.
  • Explore structural modifications to enhance potency and selectivity against specific targets.

Properties

Molecular Formula

C25H35N3O3S

Molecular Weight

457.6 g/mol

IUPAC Name

(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

InChI

InChI=1S/C25H35N3O3S/c1-15(2)14-19(21(29)26-16-10-6-5-7-11-16)27-22(30)20-25(3,4)32-24-18-13-9-8-12-17(18)23(31)28(20)24/h8-9,12-13,15-16,19-20,24H,5-7,10-11,14H2,1-4H3,(H,26,29)(H,27,30)/t19-,20+,24?/m0/s1

InChI Key

OIBQJFCGNLXXBZ-ZPVKFHTISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1CCCCC1)NC(=O)[C@@H]2C(SC3N2C(=O)C4=CC=CC=C34)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC1CCCCC1)NC(=O)C2C(SC3N2C(=O)C4=CC=CC=C34)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.